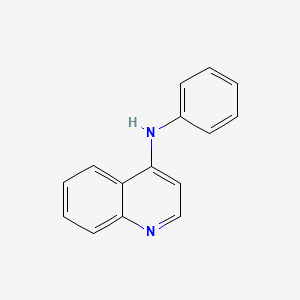

N-phenylquinolin-4-amine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-phenylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-2-6-12(7-3-1)17-15-10-11-16-14-9-5-4-8-13(14)15/h1-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTUTGBOQZQBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408552 | |

| Record name | N-phenylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30696-07-2 | |

| Record name | N-phenylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Quinoline Scaffold in Medicinal Chemistry Research

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.govnih.govtulane.eduorientjchem.orgresearchgate.net Its prevalence in numerous natural products, particularly alkaloids, and its presence in a wide array of pharmacologically active synthetic compounds underscore its importance. mdpi.comresearchgate.net The structural features of the quinoline ring allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. orientjchem.org This adaptability has led to the development of a multitude of quinoline-based drugs with a broad spectrum of biological activities. nih.govtulane.eduorientjchem.org

The significance of the quinoline scaffold is highlighted by its role in compounds exhibiting a wide range of therapeutic effects, including:

Anticancer: Quinoline derivatives have been shown to inhibit cancer cell growth, invasion, and migration, as well as induce apoptosis. nih.govorientjchem.org

Antimicrobial: The quinoline core is a key component in various antibacterial and antifungal agents. nih.govresearchgate.netaustinpublishinggroup.com

Antiviral: Research has demonstrated the antiviral potential of certain quinoline-based compounds. nih.govnih.gov

Anti-inflammatory: Quinoline derivatives have been investigated for their anti-inflammatory properties. nih.govtulane.edu

Antimalarial: Historically, quinoline-containing compounds like chloroquine (B1663885) have been pivotal in the fight against malaria. mdpi.com

Neurodegenerative Diseases: The scaffold is also being explored for its potential in treating conditions like Alzheimer's disease. nih.govresearchgate.net

The ability of the quinoline nucleus to interact with various biological targets through mechanisms such as DNA intercalation and enzyme inhibition makes it a "privileged scaffold" in drug discovery. nih.govtulane.edu Researchers continue to explore its potential by creating hybrid molecules and modifying substitution patterns to enhance efficacy and selectivity. nih.govorientjchem.org

Overview of Key Research Trajectories for N Phenylquinolin 4 Amine and Its Derivatives

Classical and Contemporary Synthetic Routes to the this compound Core

Traditional methods for quinoline synthesis often involve the cyclization of aniline (B41778) derivatives and typically produce quinolin-4-one or 4-hydroxyquinoline (B1666331) intermediates. These intermediates must then be chemically modified in subsequent steps to yield the target this compound.

The Gould-Jacobs and Conrad-Limpach reactions are foundational methods in quinoline chemistry that proceed through different precursors to generate a 4-quinolone or 4-hydroxyquinoline ring system.

The Gould-Jacobs reaction begins with the condensation of an aniline with an ethoxymethylenemalonic ester. wikipedia.org This initial step forms an anilidomethylenemalonic ester intermediate. Subsequent thermal cyclization, often requiring high temperatures, proceeds through a 6-electron process to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com This product exists predominantly in its 4-oxo tautomeric form. wikipedia.org To arrive at the this compound scaffold, a multi-step sequence is required: saponification of the ester to a carboxylic acid, followed by decarboxylation to yield the 4-quinolinone. The crucial final step involves converting the 4-oxo group into a 4-amino functionality. This is typically achieved by first chlorinating the 4-oxo group to create a more reactive 4-chloroquinoline (B167314) intermediate, which can then undergo a nucleophilic aromatic substitution reaction with aniline.

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. wikipedia.org The reaction conditions dictate the final product; heating at lower temperatures (around 140-150 °C) favors an initial Michael-type addition followed by cyclization to produce a 4-quinolinone. quimicaorganica.orgyoutube.com In contrast, higher temperatures can lead to the formation of 2-quinolones. The mechanism involves the formation of a Schiff base intermediate, which, after tautomerization and electrocyclic ring-closing at high temperatures, yields the 4-hydroxyquinoline product. wikipedia.org Similar to the Gould-Jacobs route, the resulting 4-hydroxyquinoline must be converted to the target 4-aminoquinoline (B48711), typically via a 4-chloroquinoline intermediate. The choice of high-boiling point solvents, such as mineral oil or 1,2,4-trichlorobenzene, can significantly improve the yields of the cyclization step. wikipedia.orgnih.gov

Table 1: Comparison of Classical Synthetic Routes to Quinolin-4-one Precursors

| Feature | Gould-Jacobs Synthesis | Conrad-Limpach Synthesis |

| Starting Materials | Aniline, Ethoxymethylenemalonic ester | Aniline, β-ketoester |

| Key Intermediate | Anilidomethylenemalonic ester | Schiff base / Enamine |

| Primary Product | 4-Hydroxy-3-carboalkoxyquinoline | 4-Hydroxyquinoline (4-Quinolone) |

| Typical Conditions | High-temperature thermal cyclization | High-temperature cyclization, often in high-boiling solvents |

| Post-Synthesis Steps | Saponification, Decarboxylation, Chlorination, Amination | Chlorination, Amination |

| Reference | wikipedia.orgmdpi.com | wikipedia.orgquimicaorganica.org |

Developed in 1979, the Biere-Seelen synthesis provides an alternative route to the quinolin-4-one core, starting from methyl anthranilate. mdpi.com The process commences with a Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, which forms an enaminoester intermediate. mdpi.com This intermediate undergoes cyclization in the presence of a strong base to afford a quinolin-4-one diester. mdpi.com Subsequent transformations are necessary to reach the desired this compound. This involves selective hydrolysis and decarboxylation to produce the core quinolin-4-one ring, which, as in the classical methods described above, must then be activated (e.g., via chlorination) before substitution with aniline. mdpi.com

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has introduced sophisticated catalytic systems that offer more direct, efficient, and atom-economical routes to complex molecules, including this compound derivatives.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating unique chemical transformations by reversing the inherent polarity of functional groups (umpolung). youtube.comepfl.ch In the context of quinoline synthesis, NHCs can catalyze the reaction between an aldehyde and a Michael acceptor. youtube.com The proposed mechanism involves the nucleophilic attack of the NHC on an aldehyde to form a Breslow intermediate. This species effectively transforms the electrophilic aldehyde carbon into a nucleophile. youtube.com This nucleophilic intermediate can then attack an appropriately functionalized Michael acceptor, leading to the construction of the quinoline ring system after intramolecular cyclization and subsequent aromatization. mdpi.comyoutube.com This strategy allows for the synthesis of highly substituted quinoline derivatives under mild conditions.

Transition metal catalysis has revolutionized organic synthesis by enabling the direct functionalization of otherwise inert C-H bonds. umich.edu These strategies can be applied to the synthesis of quinoline and quinazolinone scaffolds. rsc.org In a typical approach, a directing group on one of the substrates guides a transition metal catalyst (commonly palladium, rhodium, or nickel) to selectively cleave a specific C-H bond. umich.eduyoutube.com This generates an organometallic intermediate which can then react with a coupling partner. For the synthesis of a quinoline core, this could involve the directed C-H activation of an aniline derivative, followed by annulation with an alkyne. This approach avoids the need for pre-functionalized starting materials (like haloarenes), thereby improving atom economy and reducing synthetic steps.

A highly innovative and modular approach to synthesizing 4-aminoquinolines involves a one-pot, three-component reaction based on an imidoylative Sonogashira coupling followed by an acid-mediated cyclization. nih.govacs.orgnih.gov This powerful cascade protocol combines an o-bromoaniline, a terminal alkyne, and an isocyanide in the presence of a palladium catalyst. nih.gov The reaction sequence begins with a palladium-catalyzed Sonogashira coupling, but with the insertion of the isocyanide to form a key ketenimine intermediate. nih.gov This intermediate then undergoes an acid-mediated cyclization and aromatization to directly afford the 4-aminoquinoline product. nih.govacs.org This method is notable for its high efficiency, broad substrate scope—tolerating various functional groups on all three components—and its ability to construct highly substituted and medicinally relevant 4-aminoquinolines in a single pot. nih.govnih.gov

Table 2: Examples of 4-Aminoquinolines Synthesized via Imidoylative Sonogashira/Cyclization

| Entry | o-Bromoaniline Derivative | Alkyne | Isocyanide | Product | Yield (%) | Reference |

| 1 | o-Bromoaniline | Phenylacetylene | tert-Butyl isocyanide | N-(tert-Butyl)-2-phenylquinolin-4-amine | 79 | acs.org |

| 2 | o-Bromoaniline | 4-Ethynyltoluene | tert-Butyl isocyanide | N-(tert-Butyl)-2-(p-tolyl)quinolin-4-amine | 78 | acs.org |

| 3 | 2-Bromo-4-chloroaniline | Phenylacetylene | Isopropyl isocyanide | 7-Chloro-N-isopropyl-2-phenylquinolin-4-amine | 60 | acs.org |

| 4 | 2-Bromo-4-chloroaniline | Phenylacetylene | 1-(4-chlorophenyl)ethyl isocyanide | Chloroquine (B1663885) analogue | 85 | researchgate.net |

| 5 | o-Bromoaniline | 2-Ethynylnaphthalene | 1,5-Dimethylhexyl isocyanide | N-(1,5-dimethylhexyl)-2-(naphthalen-2-yl)quinolin-4-amine | 70 | researchgate.net |

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to minimize environmental impact and enhance efficiency. nih.govugm.ac.id These principles advocate for the use of safer solvents, reduction of energy consumption, and minimization of waste. ugm.ac.idyoutube.com Traditional synthetic methods often require harsh conditions, long reaction times, and the use of hazardous organic solvents. nih.gov Green approaches, such as microwave-assisted synthesis, offer a more sustainable alternative. nih.gov

Microwave-Assisted Synthesis and Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly reducing reaction times, improving yields, and often enabling solvent-free reactions. mdpi.comrasayanjournal.co.in This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a rapid increase in temperature and reaction rate. rasayanjournal.co.in

The synthesis of N-aryl-substituted 4-aminoquinazolines, a related class of compounds, demonstrates the advantages of microwave irradiation. nih.gov In a comparative study, the classical method involving refluxing 4-chloroquinazoline (B184009) and an aryl heterocyclic amine in 2-propanol for 12 hours was compared to a microwave-assisted approach. The microwave method, using the same solvent, reduced the reaction time to just 20 minutes at a power of 60W, while also providing higher yields. nih.govnih.gov This highlights the potential for significant time and energy savings when applying this technology to the synthesis of this compound and its derivatives. mdpi.comrasayanjournal.co.in

Table 1: Comparison of Classical and Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines nih.gov

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Classical | 12 hours | Lower | Reflux in 2-propanol at 80°C |

Derivatization Strategies for this compound Structures

The biological activity of the this compound scaffold can be finely tuned through various derivatization strategies. These modifications can alter the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn can influence its interaction with biological targets.

Introduction of Diverse Amino and Aminoalkyl Groups

The introduction of amino and aminoalkyl groups at various positions of the this compound core is a common strategy to enhance biological activity. These basic groups can participate in hydrogen bonding and ionic interactions with biological macromolecules. Facile synthetic routes have been developed for 2-phenylquinolin-4-amines containing an aminoalkyl group at the N4 position. researchgate.net For instance, N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine has been synthesized and identified as a potent antagonist of immunostimulatory CpG-oligodeoxynucleotides. nih.gov The synthesis of such derivatives often involves the reaction of a substituted 2-phenylquinoline (B181262) with an appropriate aminoalkyl halide. researchgate.net

Derivatization reagents like 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate can be used for the efficient labeling of primary and secondary amines under mild conditions, facilitating their analysis and characterization. researchgate.netnih.gov

Synthesis of Halide-Substituted this compound Derivatives

The incorporation of halogen atoms, such as fluorine, chlorine, and bromine, into the this compound structure is a widely used tactic in medicinal chemistry. Halogens can influence a molecule's conformation, metabolic stability, and binding affinity. For example, the synthesis of 7-chloro-N-phenylquinolin-4-amine derivatives has been reported, where the chlorine atom at the 7-position is a key feature for certain biological activities. nih.gov The synthesis of these compounds can be achieved through nucleophilic aromatic substitution reactions of halo-substituted quinolines with anilines. nih.gov For instance, the reaction of 4,7-dichloroquinoline (B193633) with para-substituted anilines can yield a series of 7-chloro-N-phenylquinolin-4-amine hybrids. nih.govresearchgate.net

Difluoromethylation Approaches for this compound Scaffolds

The difluoromethyl group (-CF2H) is increasingly recognized as a valuable substituent in drug design, offering a unique balance of lipophilicity and metabolic stability. While direct difluoromethylation of the this compound scaffold is not extensively documented, methods for the difluoromethylation of N-heterocycles are being developed. A notable transition-metal-free method utilizes bromo(difluoro)acetic acid to introduce the CF2H group onto the nitrogen atom of various N-heterocycles. acs.org This approach could potentially be adapted for the N-difluoromethylation of the quinoline ring in this compound, creating novel derivatives with potentially enhanced properties.

Design and Synthesis of Hybrid this compound Compounds

Creating hybrid molecules by fusing the this compound scaffold with other heterocyclic systems is a promising strategy for developing compounds with novel or dual biological activities.

Quinoline-Pyrazolopyrimidine Hybrids: A series of 1-(7-chloroquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hybrids have been synthesized. nih.govnih.gov The synthesis involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with a pre-synthesized 4-aminopyrazolopyrimidine core. nih.govresearchgate.net These hybrid compounds have been evaluated for various biological activities. nih.govnih.gov

Quinoline-Thiadiazole Hybrids: While specific examples of direct this compound-thiadiazole hybrids are not prominent in the searched literature, the general principle of creating hybrid molecules suggests this is a feasible and potentially fruitful area of research. The synthesis would likely involve linking a pre-formed thiadiazole moiety to the quinoline core or vice versa, through a suitable linker.

Other Hybrids: The versatility of the quinoline scaffold allows for the creation of various other hybrid structures. For example, pyrazole, triazole, and thiazolidine-pyrimido[4,5-b]quinoline derivatives have been synthesized, showcasing the broad scope of possible hybridizations. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(Difluoromethyl)quinoline |

| N-[2-(Dimethylamino)ethyl]-2-(2-fluorophenyl)quinolin-4-amine |

| N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine |

| 1-(7-chloroquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| 7-chloro-N-phenylquinolin-4-amine |

| Bromo(difluoro)acetic acid |

| 4,7-dichloroquinoline |

| 4-chloroquinazoline |

| 2-propanol |

| 3-aminopyridyl-N-hydroxysuccinimidyl carbamate |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate |

| Pyrazole |

| Triazole |

| Thiazolidine |

| Pyrimido[4,5-b]quinoline |

| Thiadiazole |

Synthetic Routes to 2,4-Disubstituted Quinoline Derivatives

The generation of 2,4-disubstituted quinoline derivatives, where the 4-position is occupied by an N-phenylamine group, can be achieved through several strategic pathways. These routes typically involve either the formation of the quinoline ring with the desired substituents already incorporated from the starting materials or the sequential modification of a quinoline precursor.

One prominent method involves the reaction of a 4-chloroquinoline derivative with a substituted aniline. This nucleophilic aromatic substitution reaction is a direct and efficient way to introduce the N-phenylamine moiety at the C4 position. For instance, the synthesis of various this compound compounds has been accomplished by reacting 4-chloro-6,7-disubstituted quinolines with appropriately substituted anilines. nih.gov The reaction is typically carried out by heating the reactants in a polar solvent, such as ethanol (B145695), under acidic conditions, often with a catalytic amount of a strong acid like hydrochloric acid. nih.gov This approach allows for the creation of a library of derivatives by varying the substituents on both the quinoline and the aniline rings.

Another versatile strategy builds the quinoline core from acyclic precursors. The Doebner reaction, for example, utilizes an aniline, an aldehyde, and pyruvic acid to construct the quinoline ring. A multi-step synthesis of 2,4-disubstituted quinoline derivatives begins with the reaction of aniline, benzaldehyde, and pyruvic acid in refluxing ethanol to form 2-phenylquinolin-4-carboxylic acid. austinpublishinggroup.com This intermediate can then be converted to its corresponding acid chloride using a chlorinating agent like phosphorus pentachloride. The subsequent reaction of this reactive acyl chloride with various substituted amines yields a range of 2-phenylquinoline-4-substituted phenylcarboxamides, which are a class of 2,4-disubstituted quinolines. austinpublishinggroup.com

A different approach involves the cyclization of ketimines. Facile synthetic routes to 2-phenylquinolin-4-amines bearing an aminoalkyl group at the N4 position have been developed. researchgate.net This method highlights the versatility of building the quinoline system to incorporate diversity at both the C2 and C4 positions.

Furthermore, the synthesis of 2,4-disubstituted quinolines can be achieved from quinoline-2,4-diones. These precursors can be prepared via an intramolecular cyclization of amido-esters. mdpi.com The quinoline-2,4-diones are then treated with a reagent like phosphorus oxychloride to generate 2,4-dichloroquinolines. mdpi.com These dichloro-derivatives serve as valuable intermediates, allowing for sequential substitution reactions at both the C2 and C4 positions to introduce a variety of functional groups, including the N-phenylamine at C4. mdpi.com

The table below summarizes a selection of synthetic methods leading to 2,4-disubstituted quinoline derivatives related to this compound.

| Starting Materials | Key Reaction Type | Resulting Derivative Class | Reference |

|---|---|---|---|

| 4-Chloro-quinoline, Substituted Aniline | Nucleophilic Aromatic Substitution | Substituted N-phenylquinolin-4-amines | nih.gov |

| Aniline, Benzaldehyde, Pyruvic Acid | Doebner Reaction / Amidation | 2-Phenylquinoline-4-substituted Phenylcarboxamides | austinpublishinggroup.com |

| Amido-esters | Intramolecular Cyclization / Chlorination | 2,4-Dichloroquinolines (precursors) | mdpi.com |

Investigation of Biological Activities and Mechanisms in Research Models

Anticancer Research Pertaining to N-Phenylquinolin-4-amine Derivatives

The anticancer potential of this compound derivatives has been evaluated in a variety of research settings, revealing a broad spectrum of activity against different cancer types. These studies are crucial for understanding the therapeutic promise of this class of compounds.

Derivatives of this compound have demonstrated significant antiproliferative effects against a range of human cancer cell lines in laboratory settings. The efficacy of these compounds is often quantified by their IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

A series of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives were synthesized and evaluated for their anticancer efficacy against a panel of ten cancer cell lines. Among the screened derivatives, compound QTZ05 showed the most potent and selective antitumor activity in four colon cancer cell lines, with IC50 values ranging from 2.3 to 10.2 µM. Specifically, in HCT-116 cells, QTZ05 demonstrated significant growth inhibition.

In another study, novel 4-aminoquinazoline derivatives were designed and synthesized, showing antiproliferative activities against six cancer cell lines, including HCT-116 and MCF-7. Compound 6b from this series was identified as having the most potent antiproliferative activity. Furthermore, a series of 4-anilinoquinazoline (B1210976) analogues were evaluated for their anticancer efficacy in human breast cancer (BT-20) and human colorectal cancer cell lines (HCT116, HT29, and SW620). The compound DW-8 was found to have the highest anticancer efficacy and selectivity in the colorectal cancer cell lines.

The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various cancer cell lines.

| Compound ID | Cell Line | Cancer Type | IC50 (µM) |

| QTZ05 | HCT-116 | Colon Cancer | 2.3 - 10.2 |

| DW-8 | HCT116 | Colorectal Cancer | 8.50 ± 2.53 |

| DW-8 | HT29 | Colorectal Cancer | 5.80 ± 0.92 |

| DW-8 | SW620 | Colorectal Cancer | 6.15 ± 0.37 |

The quinoline (B57606) scaffold is integral to the development of anticancer drugs, with its derivatives demonstrating efficacy through various mechanisms of action. These mechanisms include inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and modulating nuclear receptor responsiveness.

Several studies have indicated that this compound derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest. This process halts the progression of the cell cycle, thereby preventing cell division and proliferation.

For instance, a study on novel 4-aminoquinazoline derivatives revealed that the most potent compound, 6b, caused G1 cell cycle arrest in HCT116 cells. This effect was attributed to the inhibition of the PI3K signaling pathway. Similarly, lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were found to cause an arrest in the sub-G1 cell cycle phase in HCT-116 cells. Another curcumin-like compound, PQM-214, was shown to inhibit the proliferation of adenocarcinoma cells by inducing cell cycle arrest at the G2/M transition.

Apoptosis, or programmed cell death, is a crucial process for removing unwanted or damaged cells. Many anticancer agents function by inducing apoptosis in cancer cells. Research has shown that this compound derivatives are potent inducers of apoptosis.

The novel 4-aminoquinazoline derivative, 6b, was found to induce apoptosis through a mitochondrial-dependent pathway. In a similar vein, lH-pyrazolo[3,4-b]quinolin-3-amine derivatives, specifically QTZ05, induced apoptosis in HCT-116 cells in a concentration-dependent manner, which was characterized by chromatin condensation. Furthermore, new synthetic phenylquinazoline derivatives, SMS-IV-20 and SMS-IV-40, were identified as potent activators of apoptosis by targeting the pro-survival members of the BCL-2 family.

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy.

Research has shown that certain this compound derivatives can inhibit angiogenesis. For example, a series of novel 4-aminoquinoline (B48711) derivatives were synthesized, and it was found that compound 6a could decrease the expression of VEGF protein, a key regulator of angiogenesis. In another study, a novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized, and compound 5q was found to inhibit angiogenesis in addition to inducing apoptosis.

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. They are involved in regulating gene expression and have been identified as potential targets for cancer therapy.

Substituted quinolines, such as chloroquine (B1663885) and amodiaquine, have been identified as ligands for the nuclear receptor 4A2 (NR4A2, Nurr1). These compounds have been shown to interact with the ligand-binding domain of NR4A2. Although characterized as activators of NR4A2-dependent gene expression, these quinoline derivatives exhibit different activities compared to other classes of NR4A2 ligands, indicating they are selective NR4A2 modulators. Another study synthesized 1H-imidazo[4,5-c]quinolin-4-amine derivatives as allosteric modulators of the human A3 adenosine (B11128) receptor (AR).

Mechanistic Studies of Anticancer Action

Analysis of Autophagy Pathway Modulation (e.g., ATG5-Dependent Autophagy)

Research into quinoline derivatives has identified their potential to modulate cellular autophagy pathways, a critical process for cellular homeostasis and a target in various disease models. One study investigated the effects of the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) on pancreatic cancer cell lines. nih.gov The findings revealed that 6MN-4-AQ induces both apoptotic and autophagic cell death simultaneously. nih.gov

The mechanism of autophagy induction by this derivative was characterized by several key events: the formation of cytoplasmic vacuoles, an increase in autophagy flux, elevated expression of the proteins LC3-II and Beclin-1, and the degradation of p62. nih.gov Further investigation into the underlying signaling pathways showed that the treatment suppressed the Akt/mTOR pathway, a central regulator of autophagy. nih.gov The study also noted that 6MN-4-AQ treatment induced endoplasmic reticulum (ER) stress, which contributed to the initiation of autophagy. nih.gov While this research highlights the activity of a specific derivative, it underscores the potential of the this compound scaffold as a basis for developing modulators of autophagy.

Table 1: Effect of 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine on Autophagy Markers

| Autophagy Marker | Observed Effect | Associated Pathway |

|---|---|---|

| LC3-II | Increased Expression | Autophagosome Formation |

| Beclin-1 | Increased Expression | Autophagy Initiation |

| p62 | Degradation | Autophagic Flux |

| Akt/mTOR | Suppression | Autophagy Regulation |

Kinase Inhibition Research (e.g., VEGFR-2, Cyclin G Associated Kinase)

The this compound scaffold, particularly the 4-anilinoquinoline core, has been a significant focus of kinase inhibition research.

Cyclin G Associated Kinase (GAK) Inhibition: 4-Anilinoquinolines have been identified as potent and highly selective inhibitors of Cyclin G Associated Kinase (GAK), a serine/threonine kinase involved in membrane trafficking and viral entry into host cells. nih.govcancer.govsoton.ac.ukbiorxiv.org Research has demonstrated that these compounds can achieve nanomolar activity and remarkable selectivity. For instance, the parent 4-anilinoquinoline compound 1 showed a binding affinity (Ki) of 3.9 nM for GAK, with over 4,000-fold selectivity against the nearest member of the numb-associated kinase (NAK) family. nih.gov Further optimization of the quinoline and anilino groups led to derivatives like 6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine with even greater selectivity, reaching over 50,000-fold for GAK relative to other NAK family members. cancer.govsoton.ac.uk This high selectivity makes these compounds valuable as chemical tools for studying the biological functions of GAK. cancer.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Derivatives of the quinoline structure have also been developed as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase in angiogenesis. A notable class of these inhibitors is the N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas. nih.gov A representative compound from this series, known as Ki8751 , demonstrated highly potent and selective inhibition of VEGFR-2 phosphorylation, with an IC50 value of 0.90 nM. nih.gov Its selectivity was highlighted by its significantly lower activity against other kinases, such as EGFR, HGFR, and InsulinR, which were not inhibited even at concentrations of 10,000 nM. nih.gov

Table 2: Kinase Inhibitory Activity of this compound Derivatives

| Compound | Target Kinase | Activity Metric | Value | Selectivity Highlight |

|---|---|---|---|---|

| 4-Anilinoquinoline (1) | GAK | Ki | 3.9 nM | >4,000-fold vs. nearest NAK family member |

| Ki8751 | VEGFR-2 | IC50 | 0.90 nM | No inhibition of EGFR, HGFR, InsulinR at 10,000 nM |

| Ki8751 | PDGFRα | IC50 | 67 nM | Selective for VEGFR-2 over PDGFR family |

| Ki8751 | c-Kit | IC50 | 40 nM | Selective for VEGFR-2 over c-Kit |

Histone Deacetylase (HDAC) Inhibition Studies, including Isoform Selectivity (e.g., HDAC3)

The 2-phenylquinoline-4-carboxylic acid structure has been utilized as a novel cap group in the design of histone deacetylase (HDAC) inhibitors. frontiersin.orgnih.govfrontiersin.org Research in this area has led to the synthesis of compounds with significant inhibitory activity and, notably, isoform selectivity. frontiersin.orgnih.gov

In one study, a series of derivatives were synthesized with either hydroxamic acid or hydrazide as the zinc-binding group. frontiersin.org The enzymatic inhibition assays revealed that several compounds exhibited good HDAC inhibitory activity. For example, compounds D11 , D12 , D23 , D24 , and D28 showed percentage inhibitory rates (PIR) ranging from 63.49% to 74.91% at a 2 µM concentration. nih.gov

A key finding was the isoform selectivity of certain derivatives. The active compound D28 and its analog D29 demonstrated significant selectivity for HDAC3 over other class I isoforms like HDAC1 and HDAC2, as well as the class IIb isoform HDAC6. frontiersin.orgfrontiersin.org Achieving isoform selectivity is a major goal in the development of HDAC inhibitors, as it may lead to more specific therapeutic effects and improved safety profiles. nih.gov The selective inhibition of HDAC3, in particular, is considered a promising strategy for cancer treatment. frontiersin.org

Table 3: HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

| Compound | Percentage Inhibitory Rate (PIR) at 2 µM | Isoform Selectivity Profile |

|---|---|---|

| D11 | 63.49% | Not Specified |

| D12 | 74.91% | Not Specified |

| D23 | 66.16% | Not Specified |

| D28 | 68.00% | Selective for HDAC3 over HDAC1, 2, 6 |

| D29 | Not Specified | Selective for HDAC3 over HDAC1, 2, 6 |

Tubulin Polymerization Inhibition Studies

Derivatives of the quinoline scaffold have been investigated as inhibitors of tubulin polymerization, a mechanism central to the action of many anticancer agents that target the microtubule cytoskeleton. Research has identified several quinoline-based compounds that interfere with tubulin assembly.

One study evaluated a series of 2-chloro N-substituted amino quinolines for their ability to inhibit tubulin polymerization. researchgate.net The most active compounds, 3b and 3d , demonstrated potent inhibition with IC50 values of 13.29 µM and 13.58 µM, respectively. This level of activity was comparable to the well-known tubulin inhibitor colchicine (B1669291), which had an IC50 of 9.21 µM in the same assay. researchgate.net

In another line of research, 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones were explored as a new class of tubulin inhibitors. rsc.org The 3-hydroxyphenyl-substituted derivative, compound 3c , was identified as the most active, arresting cell division with an IC50 of 5.9 µM and was shown to bind to the colchicine site of tubulin. rsc.org These findings indicate that the quinoline framework is a promising scaffold for developing novel inhibitors of tubulin polymerization.

Table 4: Tubulin Polymerization Inhibition by Quinoline Derivatives

| Compound Series | Specific Derivative | IC50 (µM) | Reference Compound (IC50) |

|---|---|---|---|

| 2-Chloro N-substituted amino quinolines | 3b | 13.29 | Colchicine (9.21 µM) |

| 2-Chloro N-substituted amino quinolines | 3d | 13.58 | Colchicine (9.21 µM) |

| 5-Aryl-tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones | 3c | 5.9 | Not Specified |

Eg5 Inhibitory Activity Research

Eg5 (also known as KSP) is a mitotic kinesin essential for the formation of the bipolar spindle during cell division, making it a target for anticancer drug development. While various heterocyclic compounds have been identified as Eg5 inhibitors, research specifically linking this compound or its direct derivatives to Eg5 inhibitory activity is not prominent in the reviewed literature. Studies on Eg5 inhibitors have often focused on other molecular scaffolds, such as tetrahydroisoquinolines, quinazolines, and dihydropyrimidines. nih.govresearchgate.netnih.gov Although these scaffolds share some structural similarities with quinolines, they represent distinct chemical classes. Therefore, further investigation is required to determine if the this compound framework can be adapted to effectively inhibit Eg5.

Antimicrobial and Antifungal Research of this compound Derivatives

Antibacterial Efficacy Studies, including MRSA Inhibition

The quinoline core is a well-established pharmacophore in antibacterial agents, and derivatives of this compound have been evaluated for their efficacy against a range of bacteria, including clinically important resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Research on 2-phenyl-quinoline-4-carboxylic acid derivatives has shown promising antibacterial activity. mdpi.comresearchgate.net In one study, compound 5a₄ exhibited significant activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL, while compound 5a₇ was most active against Escherichia coli with an MIC of 128 µg/mL. mdpi.com A review of quinoline derivatives as anti-MRSA agents highlighted a compound from this same class, designated 18 , as a potent agent against an MRSA strain. nih.gov

Other quinoline-based structures have also demonstrated potent anti-MRSA effects. A series of fluoroquinolone derivatives were found to have MIC values as low as 2 µg/mL against MRSA strains. nih.gov Another study incorporating a triazole ring into the quinolone structure yielded a compound (32 ) with an even more potent MIC of 0.5 µg/mL against MRSA. nih.gov Additionally, quinolinequinone derivatives have been investigated, with compounds QQ1 , QQ5 , and QQ6 showing strong activity against S. aureus with an MIC value of 1.22 µg/mL. nih.gov

Table 5: Antibacterial Efficacy of this compound Derivatives

| Compound Series | Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|---|

| 2-Phenyl-quinoline-4-carboxylic acids | 5a₄ | S. aureus | 64 |

| 2-Phenyl-quinoline-4-carboxylic acids | 5a₇ | E. coli | 128 |

| 2-Phenyl-quinoline-4-carboxylic acids | 18 | MRSA | Potent Activity Reported |

| Fluoroquinolone derivatives | 29 | MRSA | 2 |

| Triazole-quinolone hybrids | 32 | MRSA | 0.5 |

| Quinolinequinones | QQ1, QQ5, QQ6 | S. aureus | 1.22 |

Antifungal Activity against Phytopathogenic Fungi and other Fungal Strains

Research has demonstrated the potential of this compound derivatives as antifungal agents against various fungal strains, including those that are pathogenic to plants. Studies on halo-substituted 8-(4-aminobutyloxy)quinolines, which share a quinoline core, have shown significant susceptibility in tested fungi and yeast. nih.gov Some of these compounds exhibited antifungal activities comparable to established agents like Amphotericin B, Fluconazole, and Itraconazole. nih.gov One derivative, in particular, displayed a promising broad-spectrum antifungal profile, suggesting that the introduction of an aminoalkoxy side chain to a halo-substituted quinoline core could be a viable strategy for developing new antifungal leads. nih.gov

Further investigations into 8-hydroxyquinoline (B1678124) derivatives have also revealed potent antifungal activity against several economically important phytopathogenic fungi. nih.gov In vitro assays showed that many of these compounds had a remarkable impact on the targeted fungi, with inhibitory activities surpassing that of the commercial fungicide azoxystrobin. nih.gov

The table below summarizes the antifungal activity of selected 8-hydroxyquinoline derivatives against various phytopathogenic fungi.

Mechanistic Investigations of Antimicrobial Effects (e.g., DNA binding, membrane disruption)

The antimicrobial effects of quinoline-based compounds are believed to stem from various mechanisms, including the disruption of microbial membranes and interaction with DNA.

Research into the mechanism of action of quinoline derivatives has shown that they can disrupt the cytoplasmic membrane of bacteria. nih.gov For instance, the quinoline-derived antimicrobial HT61 has been shown to cause membrane depolarization and the release of intracellular components in Staphylococcus aureus. nih.gov Studies using model lipid bilayers have indicated that the presence of anionic lipids in the membrane enhances the disruptive effect of the drug, leading to significant structural damage. nih.gov

Another key mechanism of action for quinolone antimicrobials is the inhibition of DNA gyrase, an enzyme essential for DNA replication and repair in bacteria. nih.gov Quinolones stabilize the complex formed between DNA gyrase and DNA, which leads to the stalling of replication forks and can result in double-stranded DNA breaks, ultimately causing bacterial cell death. nih.gov This interaction is mediated by a water-metal ion bridge involving the C-3/C-4 keto acid region of the quinolone. nih.gov

Furthermore, some antimicrobial compounds exert their effects by directly binding to DNA, which can inhibit DNA replication and transcription. While not all quinoline derivatives may act in this manner, it represents a potential mechanism for antimicrobial activity.

Antimalarial Research Utilizing this compound Analogs

Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum Strains

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a prominent example. nih.govesr.ie However, the emergence of chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of new analogs. scienceopen.comnih.gov Research has focused on modifying the 4-aminoquinoline structure to create compounds that are effective against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) parasite strains. nih.govresearchgate.net

Studies on a series of 4-aminoquinoline analogues have identified key chemical features that contribute to their activity against both CQS and CQR strains. nih.gov These features often relate to the compound's ability to accumulate in the parasite's food vacuole. nih.gov For instance, the hydrophilic properties of these compounds have been found to be crucial for their activity against CQS strains. nih.gov

Several newly synthesized N-benzyl-4-aminoquinolines have demonstrated high in vitro potency against both CQS and CQR strains of P. falciparum, with IC50 values in the low nanomolar range. researchgate.net This activity is often superior to that of chloroquine and comparable to amodiaquine, another 4-aminoquinoline antimalarial. researchgate.net

The table below presents the in vitro activities of some N-benzyl-4-aminoquinoline compounds against CQS and CQR strains of P. falciparum.

Mechanisms of Antimalarial Action Research

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole. scienceopen.com The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin. 4-aminoquinolines are thought to accumulate in the acidic digestive vacuole and interfere with this polymerization process. nih.gov This leads to the buildup of toxic heme, which ultimately kills the parasite. nih.gov

Research on novel 4-aminoquinoline analogs has shown that they also significantly inhibit hemozoin formation in a dose-dependent manner. scienceopen.com Additionally, computational docking studies suggest that these compounds can bind to heme, which may contribute to their antimalarial activity. researchgate.net

While inhibition of hemozoin formation is a key mechanism, some studies have also explored other potential targets. For example, the interaction of 4-aminoquinoline analogs with P. falciparum lactate (B86563) dehydrogenase (PfLDH) has been investigated, although some compounds have been found to be weak inhibitors of this enzyme. scienceopen.com

Other Investigated Biological Activities of this compound Related Compounds

Derivatives of the this compound scaffold have been the subject of various research endeavors to explore their potential biological activities. These investigations have spanned several areas, including enzymatic inhibition and antioxidant effects, revealing a range of properties in different research models.

α-Glucosidase Inhibitory Activity

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it can delay carbohydrate digestion and lower postprandial blood glucose levels. nih.govfrontiersin.org Several studies have evaluated quinoline derivatives for this activity.

Research into quinoline-1,3,4-oxadiazole conjugates identified compounds with significant α-glucosidase inhibitory potential. nih.gov In one study, a series of these hybrids demonstrated low micromolar inhibition, with IC50 values ranging from 15.85 to 63.59 µM. nih.gov Compound 4i , which features a bromopentyl sidechain, was the most potent inhibitor in this series, showing stronger activity than the standard drug acarbose. nih.gov Kinetic studies indicated that these quinoline hybrids act as non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme rather than the active site. nih.gov

In another study, novel 4-hydroxyquinolinone-hydrazone derivatives were synthesized and tested. nih.gov All the synthesized compounds in this series showed better α-glucosidase inhibition than acarbose, with IC50 values ranging from 93.5 ± 0.6 to 575.6 ± 0.4 µM, compared to acarbose's IC50 of 752.0 ± 2.0 µM. nih.gov The most active compounds from this research, 6l and 6m , were found to be competitive inhibitors. nih.gov Structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the benzylidene ring were crucial for the inhibitory activity. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Specific Compound | IC50 Value (µM) | Standard (Acarbose) IC50 Value (µM) | Source |

|---|---|---|---|---|

| Quinoline-1,3,4-oxadiazole Conjugate | 4i (bromopentyl sidechain) | 15.85 | 17.85 | nih.gov |

| Quinoline-oxadiazole Schiff base | Compound C | 2.60 - 102.12 | 38.25 | nih.gov |

| 4-hydroxyquinolinone-hydrazones | Series 6a–o | 93.5 - 575.6 | 752.0 | nih.gov |

Antioxidant Properties

Antioxidants can mitigate oxidative stress, a process implicated in numerous diseases, by neutralizing reactive oxygen species (ROS). nih.govnih.gov The antioxidant potential of this compound related structures has been explored through various in vitro assays.

One study synthesized new 4-N-phenylaminoquinoline derivatives and evaluated them as antioxidants. mdpi.com Similarly, research on benzo[f]quinoline (B1222042) derivatives assessed their total antioxidant capacity using the phosphomolybdenum method with ascorbic acid as a reference. nih.gov In this study, the benzimidazole (B57391) derivative 19 showed the highest potency. nih.gov The significant efficacy of certain derivatives is attributed to their ability to scavenge ROS through hydrogen or electron transfer mechanisms, a capacity enhanced by appropriate functional groups like -OH or -NH. nih.gov

The antioxidant activity of quinoline–1,3,4-oxadiazole hybrids was also evaluated using FRAP, DPPH, and nitric oxide (NO) scavenging assays. nih.gov Compound 4a and 12g were identified as particularly potent NO scavengers. nih.gov Further research has shown that hybrid compounds combining tetrahydroquinoline and chromanyl fragments possess high antioxidant capacity, which is suggested to be due to large chain-breaking rate constants and regeneration of the inhibitor during chain termination processes. researchgate.net

Table 2: Antioxidant Activity of Selected Quinoline-Related Compounds

| Compound/Derivative Class | Assay Method | Key Finding | Source |

|---|---|---|---|

| Benzo[f]quinoline Derivatives | Phosphomolybdenum | Benzimidazole derivative 19 exhibited the strongest activity. | nih.gov |

| Quinoline–1,3,4-oxadiazole Hybrids | Nitric Oxide (NO) Scavenging | Compounds 4a and 12g were the most potent scavengers. | nih.gov |

| 4-N-phenylaminoquinoline derivatives | Not Specified | Investigated for antioxidant properties. | mdpi.com |

| Tetrahydroquinoline-chromanyl hybrids | Liquid-phase oxidation | Demonstrated high antioxidant capacity. | researchgate.net |

Antiviral Activity Research

The quinoline scaffold is a core component of several molecules investigated for activity against a range of human viruses. nih.gov Research has focused on the ability of these compounds to inhibit viral replication and other key stages of the viral life cycle.

A series of 4-anilinoquinolines and 4-anilinoquinazolines were screened for activity against the dengue virus (DENV). nih.gov This led to the identification of potent inhibitors, with the most active compound, 6-iodo-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile (47) , inhibiting DENV infection with an EC50 value of 79 nM. nih.gov

In the context of coronaviruses, 2-phenylquinoline (B181262) derivatives have been explored for broad-spectrum activity. acs.org Several compounds showed antiviral activity against SARS-CoV-2 with EC50 values ranging from 5.9 to 13.0 μM, without signs of cytotoxicity at the tested concentrations. acs.org The most promising compounds also demonstrated significant activity against other human coronaviruses, HCoV-229E and HCoV-OC43. acs.org

Furthermore, other quinoline derivatives have been studied for activity against HIV. One study reported that 4-phenylquinoline-8-amine (PQA) can induce HIV-1 reactivation in latently infected cells, a key concept in "shock and kill" strategies to eliminate viral reservoirs. nih.gov

Table 3: Antiviral Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Target Virus | Activity Metric | Result | Source |

|---|---|---|---|---|

| 4-Anilinoquinoline | Dengue Virus (DENV) | EC50 | 79 nM (Compound 47 ) | nih.gov |

| 2-Phenylquinoline | SARS-CoV-2 | EC50 | 5.9 - 13.0 µM | acs.org |

| 2-Phenylquinoline | HCoV-229E, HCoV-OC43 | EC50 | 0.2 - 9.4 µM | acs.org |

| 4-Phenylquinoline-8-amine | HIV-1 | Biological Effect | Induces HIV-1 reactivation from latency. | nih.gov |

Cholinesterase Inhibition Studies

Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov The 4-aminoquinoline core has been identified as a promising scaffold for designing new cholinesterase inhibitors. nih.govresearchgate.net

Studies screening various aminoquinolines confirmed that the 4-aminoquinoline structure possessed strong AChE inhibitory effects. nih.govresearchgate.net One derivative, compound 07 , exhibited a dose-dependent inhibition of AChE with an IC50 value of 0.72 ± 0.06 µM. nih.govresearchgate.net Kinetic analysis revealed a mixed-type inhibition, suggesting the compound can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Other research has focused on different quinoline structures. A study on quinolinones identified compound QN8 as a potent and selective non-competitive inhibitor of human recombinant AChE (hrAChE), with an IC50 of 0.29 µM. researchgate.net In a separate investigation, a series of phenyl-quinoline derivatives were designed and tested against both AChE and BChE. nih.gov Many of these derivatives showed greater selectivity for BChE over AChE, with analog 7n being the most potent in the series. nih.gov

Table 4: Cholinesterase Inhibitory Activity of this compound and Related Compounds

| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| 4-Aminoquinoline | Acetylcholinesterase (AChE) | 0.72 ± 0.06 (Compound 07 ) | Mixed-type | nih.govresearchgate.net |

| Quinolinone | Human recombinant AChE (hrAChE) | 0.29 (Compound QN8 ) | Non-competitive | researchgate.net |

| Phenyl-quinoline | Butyrylcholinesterase (BChE) | Not specified, but showed high potency and selectivity | Not specified | nih.gov |

Structure Activity Relationship Sar and Pharmacophore Analysis of N Phenylquinolin 4 Amine Derivatives

Elucidation of Structural Features Governing Biological Potency

The biological activity of N-phenylquinolin-4-amine derivatives is governed by several key structural features. The quinoline (B57606) core itself is a crucial pharmacophore found in many bioactive molecules mdpi.comresearchgate.net. The nitrogen atom within the quinoline ring can participate in hydrogen bonding, a key interaction in many biological systems nih.gov. The planarity and aromaticity of the fused ring system allow for π–π stacking interactions with biological targets.

**4.2. Impact of Substituents on Quinoline and N-Phenyl Moieties

Lipophilicity, often quantified by the partition coefficient (log P), plays a significant role in the cytotoxic activity of this compound derivatives. A direct relationship has been observed where increased lipophilicity correlates with enhanced cytotoxic effects against certain cancer cell lines rsc.org. For instance, a series of 2-arylquinoline derivatives with higher calculated log P (cLogP) values in the range of 2.23–4.13 demonstrated a better activity profile against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines compared to less lipophilic tetrahydroquinoline analogs (cLogP = 1.56–3.02) rsc.org. This suggests that greater lipophilicity may facilitate the transport of the compounds across cell membranes, leading to higher intracellular concentrations and increased potency. However, this correlation is not always linear; for some related compounds, steric constraints can become more important than lipophilicity in determining biological activity nih.gov.

Table 1: Lipophilicity and Cytotoxic Activity of Quinoline Derivatives This table is interactive. Sort columns by clicking on the headers.

| Compound Class | cLogP Range | Observed Cytotoxic Activity |

|---|---|---|

| 2-Arylquinolines | 2.23 - 4.13 | Higher activity against HeLa and PC3 cells rsc.org |

The introduction of bulky aryl groups at positions 2 and 4 of the quinoline scaffold has been shown to be a viable strategy for enhancing biological activity. Research on 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives revealed significant antiproliferative activity against a panel of human cancer cell lines, with IC50 values in the low micromolar range nih.gov. In one study, the 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline derivative exhibited the most potent antiproliferative activity, with an IC50 of 0.50 μM nih.gov. Similarly, in a related series of pyrimido[4,5‐b]quinolines, the cytotoxic activity was influenced by the bulkiness of the N-aryl group at the C4 position, with bulkier moieties demonstrating higher activity doi.org. This suggests that these large substituents may engage in additional favorable interactions within the binding pocket of the biological target or may induce a specific conformation required for optimal activity.

The position and nature of substituents on the N-phenyl (aniline) ring are critical determinants of biological activity researchgate.net. SAR studies have demonstrated that even minor changes to this part of the molecule can lead to significant shifts in potency. For example, in a series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines developed as apoptosis inducers, substitution on the aniline (B41778) ring was crucial. The discovery of 1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-amine, with a propionyl group at the para-position of the aniline ring, resulted in a compound with potent activity, having EC50 values ranging from 30 to 70 nM in cancer cells nih.gov. Another study on 4-anilino-2-phenylquinoline derivatives highlighted that the position of substitution on the quinoline ring, in conjunction with substitutions on the aniline ring (such as a 4'-COMe group), was crucial for antiproliferative activity arabjchem.org. These findings underscore the importance of the electronic and steric properties of the aniline substituent and its specific location on the ring for optimizing biological interactions.

Table 2: Effect of Aniline Substitution on Biological Activity This table is interactive. Sort columns by clicking on the headers.

| Compound | Aniline Moiety Substitution | Biological Activity (EC50) | Cell Lines |

|---|---|---|---|

| N-(3-Acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine | 3-Acetyl | 400 - 700 nM nih.gov | Human solid tumors |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictions

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity mdpi.comderpharmachemica.com. For quinoline derivatives, QSAR models have been successfully developed to predict their activity and guide the synthesis of more potent analogs.

In one study on 2-phenylquinoline (B181262) derivatives, a Fujita-Ban variant of the Free-Wilson analysis yielded a highly significant correlation for a series of 48 molecules. This analysis demonstrated that the contributions of different substituents to the biological activity (EC50) were additive, allowing for the prediction of potency for unsynthesized compounds nih.gov. The model also suggested that larger molecules in the series could not be accommodated within the biological receptor, providing valuable steric insights nih.gov. Similarly, 3D-QSAR studies on related quinazoline (B50416) compounds have helped to justify the activity profile of potent derivatives, indicating that such models can be powerful tools for lead molecule development nih.gov. These models typically use descriptors related to the steric, electronic, and hydrophobic properties of the molecules to build a predictive equation.

Development and Validation of Pharmacophore Hypotheses

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to interact with a specific biological target pharmacophorejournal.comresearchgate.net. Developing and validating a pharmacophore hypothesis is a crucial step in understanding the SAR and in virtual screening for new active compounds nih.govnih.gov.

For this compound derivatives, pharmacophore models have been constructed to define the essential structural requirements for activity. For instance, a study on 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (B10538) derivatives, which contain the this compound core, used pharmacophore modeling to confirm stable interactions within the active site of their target, the kinesin Eg5 protein nih.gov. In the context of leishmanicidal 4-aminoquinolines, a key pharmacophore feature identified is the presence of a basic terminal amine nih.gov.

The validation of a pharmacophore model is essential to ensure its predictive power. This is typically done using a test set of molecules with known activities that were not used to build the model pharmacophorejournal.com. The model's ability to distinguish between active and inactive compounds is assessed, often using statistical methods, which confirms its utility for guiding future drug design efforts nih.gov.

Computational and Theoretical Studies in N Phenylquinolin 4 Amine Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like N-phenylquinolin-4-amine to calculate their structural, electronic, and energetic properties with high accuracy. rsc.org

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. rsc.org Using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G(d,p), researchers can calculate equilibrium bond lengths, bond angles, and dihedral (torsion) angles. rsc.orgnih.govrsc.org

For this compound, a key structural feature is the dihedral angle between the quinoline (B57606) and phenyl rings. DFT calculations show that the fragments linked to the quinoline ring are practically planar, but the phenyl ring is typically twisted out of the plane of the quinoline core. nih.gov This calculated geometry can be validated by comparison with experimental data from X-ray crystallography where available. nih.gov Conformational analysis, which involves scanning rotational barriers around single bonds, can identify the lowest energy conformers and understand the molecule's flexibility. rsc.org

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-N (in quinoline) | ~1.32 - 1.38 Å | Bond lengths within the quinoline ring system. |

| C-C (aromatic) | ~1.38 - 1.42 Å | Aromatic carbon-carbon bond lengths. |

| C-N (amine linker) | ~1.39 Å | Bond length between the quinoline C4 and the amine nitrogen. |

| C-C-C (in ring) | ~118 - 122° | Bond angles within the six-membered rings. |

| C-N-C (in quinoline) | ~117° | Bond angle at the nitrogen atom in the quinoline ring. |

| Torsion Angle (Quinoline-Phenyl) | ~45 - 60° | The twist between the planes of the two aromatic rings. nih.gov |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. rsc.org

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org

A small energy gap suggests the molecule is more reactive, as it is easier to induce electronic transitions. This property is often associated with higher polarizability and potential for charge transfer within the molecule. rsc.orgscirp.org

For this compound derivatives, DFT calculations typically show that the HOMO is localized over the electron-rich aniline (B41778) (phenylamine) portion, while the LUMO is distributed across the more electron-deficient quinoline ring system. This distribution facilitates intramolecular charge transfer upon electronic excitation.

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 1 | -5.592 | -1.872 | 3.720 |

| Derivative 2 | -5.611 | -1.855 | 3.756 |

| Derivative 3 | -5.501 | -1.904 | 3.597 |

| Derivative 4 | -5.388 | -2.006 | 3.382 |

Topological analyses of the electron density provide deeper insights into the chemical properties of a molecule.

Molecular Electrostatic Potential Surface (MEPS): The MEPS is a 3D map of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying reactive sites. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, MEPS maps typically show the most negative potential localized around the quinoline nitrogen atom due to its lone pair of electrons, identifying it as a primary site for protonation or hydrogen bonding. The hydrogen atom on the amine linker generally represents a region of positive potential.

Reduced Density Gradient (RDG): The RDG is a scalar field derived from the electron density and its gradient. It is used to identify and visualize non-covalent interactions (NCIs) such as van der Waals forces, hydrogen bonds, and steric repulsion in real space. Plotting the RDG against the electron density allows for the characterization of these weak interactions, which are crucial for understanding molecular conformation and ligand-receptor binding. Low-density, low-gradient regions that appear as broad surfaces between atoms or molecules indicate the presence of these non-covalent interactions.

Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR, FT-IR, UV-Vis)

Computational chemistry has become an indispensable tool for elucidating the structural and electronic properties of novel compounds, including this compound and its derivatives. mdpi.com Methods based on Density Functional Theory (DFT) are frequently employed to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand their vibrational and electronic behavior. nih.gov

FT-IR Spectroscopy: The vibrational frequencies of this compound derivatives can be calculated using DFT methods, often at the B3LYP/6-311++G(d,p) level of theory. researchgate.net This analysis allows for the assignment of characteristic vibrational modes to the observed peaks in experimental Fourier-transform infrared (FT-IR) spectra. researchgate.netmdpi.com For quinoline derivatives, key vibrational bands include N-H stretching, C-H stretching of the aromatic rings, and C=C/C=N stretching vibrations within the quinoline core. nih.gov The correlation between calculated and experimental spectra is typically strong, providing a high degree of confidence in the structural assignments. mdpi.com For example, in studies of similar 4-aminoquinoline (B48711) structures, the N-H stretching vibrations are identified in the range of 3200-3500 cm⁻¹, while aromatic C-H stretches appear above 3000 cm⁻¹. nih.gov The table below shows a representative comparison of experimental and DFT-calculated vibrational frequencies for a related quinoline derivative, illustrating the accuracy of such predictions.

Interactive Table 1: Comparison of Experimental and Calculated FT-IR Vibrational Frequencies for a Quinoline Derivative.

| Vibrational Assignment | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3450 | 3445 |

| N-H Stretch | 3250 | 3248 |

| Aromatic C-H Stretch | 3100 | 3095 |

| C=N Stretch | 1620 | 1615 |

| Aromatic C=C Stretch | 1580 | 1575 |

Note: Data is illustrative of typical correlations found in DFT studies of quinoline derivatives.

NMR Spectroscopy: DFT is also a powerful tool for the prediction of Nuclear Magnetic Resonance (NMR) spectra. princeton.educhemaxon.com By calculating the magnetic shielding tensors, theoretical ¹H and ¹³C chemical shifts can be determined. researchgate.net These calculated shifts are instrumental in the structural elucidation of newly synthesized this compound analogs, helping to assign specific signals to protons and carbons within the molecule. nih.govresearchgate.net The accuracy of these predictions, especially when scaled against a reference standard, allows researchers to distinguish between different isomers and confirm the substitution patterns on the quinoline and phenyl rings. researchgate.net

UV-Vis Spectroscopy: The electronic absorption properties of this compound derivatives are investigated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the energies of vertical electronic excitations, which correspond to the absorption maxima (λmax) observed in UV-Vis spectra. rsc.orgnih.gov These calculations help to assign the observed absorption bands to specific electronic transitions, such as π → π* transitions originating from the conjugated aromatic system. rsc.org By analyzing the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), researchers can understand how structural modifications influence the compound's color and photophysical properties. researchgate.netmdpi.com

Advanced Computational Techniques for Drug Design and Discovery

Computational methods are pivotal in modern drug discovery, enabling the rapid and cost-effective identification and optimization of lead compounds. For this compound and its analogs, these techniques are used to screen vast chemical libraries and to predict how these molecules interact with biological targets.

In Silico High-Throughput Screening Techniques

In silico high-throughput screening, also known as virtual screening, is a computational technique used to search large libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.gov This approach significantly narrows down the number of candidates for experimental testing. nih.gov

For scaffolds related to this compound, virtual screening campaigns are often performed using molecular docking programs. mdpi.com A library of derivatives can be computationally docked into the active site of a target protein, and the compounds are then ranked based on their docking scores, which estimate the binding affinity. nih.gov This methodology allows for the efficient exploration of vast chemical spaces, such as the millions of compounds available in commercial screening collections, to prioritize those with the highest potential for biological activity for synthesis and in vitro screening. enamine.netenamine.net

Computational Prediction and Validation of Biological Target Interactions

Once potential hits are identified, computational tools are used to predict and analyze their interactions with biological targets at the atomic level.

Molecular Docking: This is the most common method used to predict the preferred orientation of a ligand when bound to a receptor. frontiersin.orgresearchgate.net For derivatives of this compound, docking studies have been instrumental in elucidating their mechanism of action against various targets. For instance, quinoline derivatives have been docked into the active sites of HIV reverse transcriptase and other proteins to understand the structural basis for their inhibitory activity. nih.gov These studies reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's binding pocket. nih.gov

The insights gained from these computational predictions are crucial for structure-activity relationship (SAR) studies, guiding the rational design of new this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Interactive Table 2: Examples of Molecular Docking Studies on this compound Derivatives.

| Derivative Class | Biological Target | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Phenylquinazoline/quinoline | Oncogene G-Quadruplexes (c-MYC, BCL-2) | Not specified (targeting DNA structure) | π-π stacking, electrostatic |

| Quinazolinone | NF-κB | Arg54, Tyr57, Cys59, Lys144 | Hydrogen bonding, hydrophobic |

This table summarizes findings from various computational studies on related quinoline and quinazoline (B50416) scaffolds to illustrate the application of molecular docking. nih.govnih.govmdpi.com

Future Directions and Emerging Research Perspectives in N Phenylquinolin 4 Amine Chemistry

Exploration of Novel Biological Targets and Pathways

While N-phenylquinolin-4-amine derivatives have shown promise against established targets, a significant future direction lies in the exploration of novel biological targets and pathways. The unique structural features of this scaffold make it a versatile template for designing inhibitors for a range of biomolecules.

Kinases: A primary area of investigation is the vast landscape of the human kinome. Researchers are actively designing and synthesizing this compound derivatives as inhibitors of various protein kinases implicated in diseases. For instance, novel 4-aminoquinoline (B48711) derivatives have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory diseases. nih.gov One such derivative, compound 14 , exhibited high affinity for RIPK2 with an IC50 value of 5.1 ± 1.6 nM and demonstrated excellent selectivity. nih.gov

mTOR Pathway: The mammalian target of rapamycin (mTOR) signaling pathway, crucial in cell growth and proliferation, is another promising avenue. The this compound core is a key component in the design of mTOR inhibitors. acs.org Glycoconjugation of the quinoline (B57606) core has been explored as a strategy to achieve selective inhibition of mTORC1. acs.org

Tubulin Polymerization: The disruption of microtubule dynamics is a validated anticancer strategy. Novel 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives have been synthesized and evaluated as tubulin polymerization inhibitors. nih.gov Compounds 7e and 7f , with N-(4-benzoyl phenyl) and N-(4-phenoxyphenyl) substitutions respectively, have shown significant cytotoxic activity against cancer cell lines and the ability to arrest the cell cycle in the G2/M phase. nih.gov

Ubiquitin Specific Proteases (USPs): The ubiquitin-proteasome system is integral to protein homeostasis, and its dysregulation is linked to neurodegenerative diseases. Novel analogs of spautin-1, a non-specific USP13 inhibitor, have been developed based on the 6-fluoro-N-phenylquinolin-4-amine scaffold. These compounds are designed to be more potent and brain-penetrant, with the aim of reducing the levels of neurotoxic proteins like alpha-synuclein. nih.govmdpi.com

Rational Design and Synthesis of Next-Generation this compound Derivatives

The rational design and synthesis of new derivatives with improved pharmacological profiles is a cornerstone of future research. This involves leveraging structure-activity relationships (SAR) and computational modeling to guide the synthesis of more potent and selective compounds.

Researchers have been inspired by the structures of bioactive scaffolds to develop novel derivatives. For example, by combining the features of trimethoxyquinoline and styrylquinoline, new anticancer agents have been designed. nih.gov The synthesis of these next-generation compounds often involves multi-step reaction sequences. A general approach to N-aryl-trimethoxy quinolin-4-amines involves the reaction of a substituted 4-chloroquinoline (B167314) with various anilines.

The table below summarizes some rationally designed this compound derivatives and their biological activities.

| Compound | Derivative Class | Biological Target/Activity | Key Findings |

| Compound 14 | 4-Aminoquinoline | RIPK2 Inhibition | IC50 = 5.1 ± 1.6 nM, excellent selectivity. nih.gov |

| 7e | 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine | Tubulin Polymerization Inhibition | Potent antiproliferative activity, G2/M cell cycle arrest. nih.gov |

| 7f | 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine | Tubulin Polymerization Inhibition | Potent antiproliferative activity, G2/M cell cycle arrest. nih.gov |

| BK50118-B | 6-fluoro-N-phenylquinolin-4-amine | USP13 Inhibition | Brain-penetrant analog of spautin-1 for neurodegenerative diseases. nih.govmdpi.com |

Development of Multi-Targeting Agents for Complex Diseases

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. This has spurred interest in the development of multi-targeting agents that can modulate several key targets simultaneously. The this compound scaffold is well-suited for this "polypharmacology" approach.

For Alzheimer's disease, which is characterized by multiple pathological factors, researchers have designed and synthesized 2-arylethenylquinoline derivatives as multifunctional agents. researchgate.net These compounds are intended to inhibit the self-induced aggregation of Aβ(1-42), act as antioxidants, and chelate biometals, all of which are implicated in the progression of the disease. researchgate.net

The development of dual inhibitors targeting different pathways is also a promising strategy. For instance, there is growing interest in designing dual inhibitors of PI3K and tankyrase for cancer therapy, and the this compound core could serve as a template for such molecules. researchgate.net

Synergistic Therapeutic Strategies Involving this compound Scaffolds

Investigating the synergistic effects of this compound derivatives in combination with existing therapeutic agents is a critical area for future research. Combination therapies can enhance efficacy, overcome drug resistance, and reduce dosages, thereby minimizing side effects.